molecular formula C21H15NO3 B12158077 2-Furylisoquinolylmethyl benzoate

2-Furylisoquinolylmethyl benzoate

Cat. No.: B12158077
M. Wt: 329.3 g/mol
InChI Key: CLORJVBYUNSLJF-UHFFFAOYSA-N
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Description

2-Furylisoquinolylmethyl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 2-furylisoquinolylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furylisoquinolylmethyl benzoate typically involves the esterification of 2-furylisoquinolylmethanol with benzoic acid or its derivatives. One common method is the reaction of 2-furylisoquinolylmethanol with benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Furylisoquinolylmethyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates.

Scientific Research Applications

2-Furylisoquinolylmethyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furylisoquinolylmethyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors. The furan and isoquinoline moieties may also contribute to the compound’s biological activity by binding to specific sites on target proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzocaine: An ester of para-aminobenzoic acid, used as a local anesthetic.

    Methyl benzoate: A simple ester used in flavorings and fragrances.

    Ethyl benzoate: Another ester used in the synthesis of various organic compounds.

Uniqueness

2-Furylisoquinolylmethyl benzoate is unique due to the presence of both furan and isoquinoline rings, which can impart distinct chemical and biological properties. This combination of structural features is not commonly found in other esters, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

[furan-2-yl(isoquinolin-1-yl)methyl] benzoate

InChI

InChI=1S/C21H15NO3/c23-21(16-8-2-1-3-9-16)25-20(18-11-6-14-24-18)19-17-10-5-4-7-15(17)12-13-22-19/h1-14,20H

InChI Key

CLORJVBYUNSLJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C2=CC=CO2)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

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